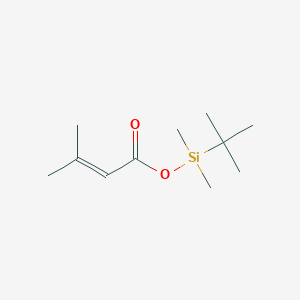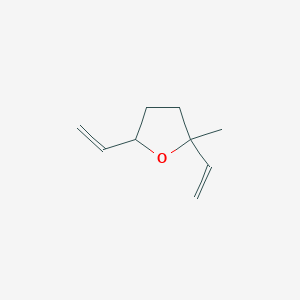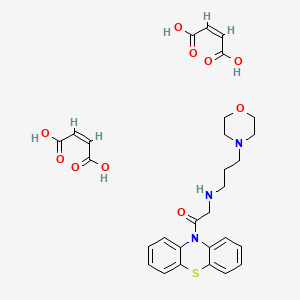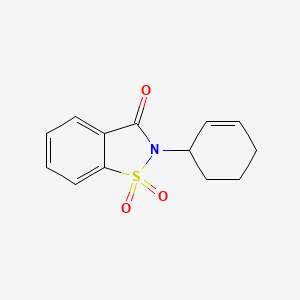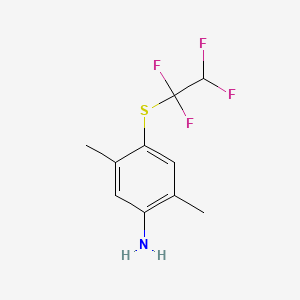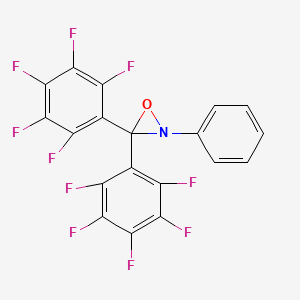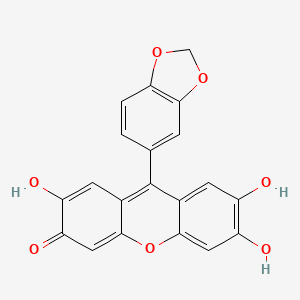
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- is a complex organic compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Oxidation Reactions: Using oxidizing agents to introduce hydroxyl groups at specific positions.
Cyclization Reactions: Forming the xanthene core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fluorescent materials and sensors.
Mecanismo De Acción
The mechanism of action of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties enable it to bind to specific sites, allowing researchers to track and study biological processes. Its therapeutic effects may be mediated through pathways involving oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and applications in biological imaging.
Eosin: Used in histology for staining tissues.
Uniqueness
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- stands out due to its unique combination of a xanthene core and a benzodioxole moiety, which may confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various scientific fields.
Propiedades
Número CAS |
111295-33-1 |
|---|---|
Fórmula molecular |
C20H12O7 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C20H12O7/c21-12-4-10-17(6-14(12)23)27-18-7-15(24)13(22)5-11(18)20(10)9-1-2-16-19(3-9)26-8-25-16/h1-7,21-23H,8H2 |
Clave InChI |
WTPHJXSFIZEIKB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


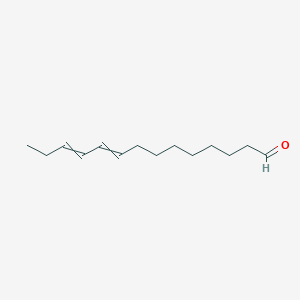
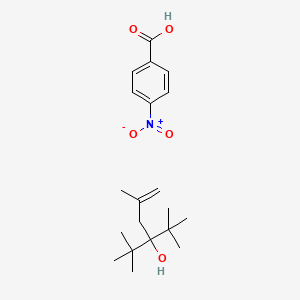
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
